(S)-Siphos-PE

Description

Significance of Chiral Phosphoramidite (B1245037) Ligands in Enantioselective Synthesis

Chiral phosphoramidite ligands represent a privileged class of organophosphorus compounds that have revolutionized asymmetric catalysis. Their structure, typically featuring a phosphorus(III) center bonded to an amine and an alkoxy or aryloxy group, allows for facile modification of substituents on both the phosphorus and the backbone. This modularity enables chemists to fine-tune the ligand's properties to optimize catalytic performance for specific reactions and substrates researchgate.netnih.gov. The strong σ-donating and π-accepting capabilities of the phosphorus atom, combined with the steric influence of the chiral backbone, create a highly defined chiral environment around the coordinated metal center. This precise control over the metal's coordination sphere is essential for directing the stereochemical outcome of catalytic reactions, leading to high enantiomeric excesses (ee) and yields in the formation of chiral molecules researchgate.netacs.org. Phosphoramidites have demonstrated exceptional efficacy in various metal-catalyzed transformations, including C-C bond formations (e.g., Suzuki couplings, conjugate additions), C-N bond formations (e.g., aminations, carboaminations), hydrogenations, and cycloadditions nih.govsmolecule.com.

Overview of (S)-Siphos-PE as a Spirocyclic Chiral Ligand

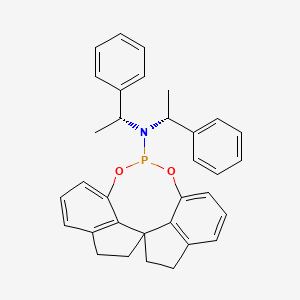

This compound, also known by its CAS number 500997-70-6, is a prominent example of a spirocyclic chiral phosphoramidate (B1195095) ligand. Its unique spirocyclic architecture, derived from a chiral spirobiindane backbone, imparts distinct steric and electronic properties that are highly beneficial in asymmetric catalysis smolecule.comscientificlabs.co.uksigmaaldrich.com. The ligand features a phosphorus atom coordinated to an amine (dimethylamine) and an oxygen atom within the spirocyclic framework. This arrangement allows it to act as a monodentate ligand, coordinating to transition metals like palladium and copper. The rigid spirocyclic structure effectively shields one face of the metal center, thereby dictating the approach of substrates and controlling the stereochemical outcome of the catalytic process smolecule.comsmolecule.comsigmaaldrich.com. This compound is characterized by its relatively good air and moisture stability, which simplifies handling and storage compared to some other sensitive phosphine (B1218219) ligands smolecule.com. Its empirical formula is C₃₃H₃₂NO₂P, with a molecular weight of approximately 505.59 g/mol sigmaaldrich.com.

Historical Context and Evolution of this compound Applications

The development and application of chiral phosphoramidites, including this compound, have significantly advanced the field of asymmetric synthesis over the past few decades. While early research focused on phosphine ligands, the advent of modular phosphoramidites, particularly those derived from axially chiral biaryldiols like BINOL, marked a significant evolution, establishing them as "privileged ligands" researchgate.netnih.gov. This compound emerged as a key ligand in the development of highly enantioselective palladium-catalyzed reactions, notably in the realm of alkene functionalization.

A significant milestone was its application in Pd-catalyzed alkene carboamination reactions, which enabled the efficient synthesis of various nitrogen-containing heterocycles, such as tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines, often with quaternary stereocenters thieme-connect.comrsc.orgnih.gov. This work represented a fundamental new approach to constructing these important molecular scaffolds with high levels of asymmetric induction rsc.orgnih.gov. Furthermore, this compound has been recognized for its success in enabling enantioselective alkene nucleopalladation reactions, a challenging area where monodentate chiral ligands had previously seen limited application acs.orgnih.gov. Its utility has also extended to other catalytic systems, including copper-catalyzed conjugate additions smolecule.comsigmaaldrich.com. The continuous exploration of this compound and its analogues in diverse catalytic transformations underscores its enduring importance and versatility in modern synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQLIDJAURBDD-HRPAVAKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500997-70-6, 500997-69-3 | |

| Record name | (S)-SIPHOS-PE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-SIPHOS-PE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Siphos Pe and Derivatives

General Synthetic Routes to Spirophosphoramidites

The synthesis of spirophosphoramidite ligands like (S)-Siphos-PE generally follows a convergent approach, wherein a chiral diol is first converted to a reactive phosphorus intermediate, which is then coupled with a chiral amine. This modular strategy allows for the facile generation of a library of ligands with diverse steric and electronic properties.

Key Precursors and Starting Materials

The synthesis of this compound fundamentally relies on two key chiral building blocks: the diol and the amine. The careful selection of these precursors is paramount as they dictate the stereochemical outcome and the ultimate performance of the resulting ligand.

The primary precursor for the spirocyclic core is (S)-1,1'-spirobiindane-7,7'-diol , commonly known as (S)-SPINOL . This C2-symmetric diol provides the foundational chirality and the rigid scaffold of the ligand. The synthesis of enantiomerically pure SPINOL is a critical first step and has been a subject of extensive research.

The second key component is the chiral amine. For this compound, this is (R,R)-(+)-bis(α-methylbenzyl)amine hydrochloride . The chirality of this amine, in combination with the (S)-SPINOL, determines the final diastereomeric form of the ligand.

Other essential reagents in the synthesis include a phosphorus source, typically phosphorus trichloride (B1173362) (PCl₃) , and a base, such as triethylamine (B128534) (Et₃N) , to facilitate the reactions and neutralize acidic byproducts. Anhydrous solvents like toluene (B28343) and dichloromethane (B109758) are commonly used to ensure a moisture-free reaction environment.

| Compound Name | Role |

| (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL) | Chiral diol precursor |

| (R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride | Chiral amine precursor |

| Phosphorus trichloride (PCl₃) | Phosphorylating agent |

| Triethylamine (Et₃N) | Base |

| Dichloromethane (CH₂Cl₂) | Solvent |

| Toluene | Solvent |

Phosphorylation Strategies

The central step in the synthesis of this compound is the phosphorylation of the (S)-SPINOL backbone. A common and effective strategy involves a two-step, one-pot procedure.

First, the enantiomerically pure (S)-SPINOL is reacted with an excess of phosphorus trichloride in the presence of a base like triethylamine at reduced temperatures. This reaction selectively forms the corresponding spirophosphorochloridite intermediate . The use of excess PCl₃ helps to drive the reaction to completion and minimizes the formation of side products. The triethylamine acts as a scavenger for the hydrogen chloride gas that is evolved during the reaction.

In the second step, without isolation of the phosphorochloridite, the chiral amine, (R,R)-(+)-bis(α-methylbenzyl)amine, is added to the reaction mixture. The amine displaces the chloride on the phosphorus atom, forming the desired P-N bond and yielding the final phosphoramidite (B1245037) ligand, this compound. This nucleophilic substitution reaction is typically carried out in an inert atmosphere to prevent oxidation of the trivalent phosphorus.

An alternative, though less common, method involves the use of hexamethylphosphorous triamide (HMPT) as the phosphorylating agent. Heating the diol with HMPT can directly yield the phosphoramidite, though this method is often less efficient and can lead to lower yields.

Chirality Induction and Resolution Techniques

The chirality of this compound is a product of the combination of two distinct chiral sources: the C2-symmetric (S)-SPINOL backbone and the C2-symmetric (R,R)-bis(α-methylbenzyl)amine. This combination of a chiral diol and a chiral amine leads to the formation of a specific diastereomer. The inherent chirality of the starting materials directly translates to the final product, making a separate resolution step unnecessary. This is a highly efficient approach to asymmetric synthesis, known as diastereoselective synthesis. The well-defined stereochemistry of the precursors ensures the formation of a single, predictable diastereomer of the ligand, which is crucial for achieving high enantioselectivity in catalytic applications.

Targeted Synthesis of this compound Enantiomers

The synthesis of the specific (S)-enantiomer of Siphos-PE is achieved through the judicious selection of the enantiomers of the starting materials. The established synthetic route provides a straightforward pathway to the desired product.

Derivatization of the this compound Scaffold

To fine-tune the catalytic properties of the Siphos-PE ligand and optimize its performance for specific chemical transformations, structural modifications can be introduced. These modifications are typically focused on altering the steric and electronic environment around the phosphorus atom.

Structural Modifications for Enhanced Catalytic Performance

A primary strategy for modifying the this compound scaffold involves the introduction of substituents onto the aromatic rings of the SPINOL backbone. By synthesizing derivatives of (S)-SPINOL with various functional groups at the 4,4'-positions, a range of modified Siphos-PE ligands can be prepared.

For instance, the synthesis of 4,4'-dibromo- and 4,4'-diphenyl-SIPHOS ligands has been reported. These modifications can influence the electronic properties of the ligand, which in turn can affect the activity and selectivity of the metal catalyst. For example, electron-withdrawing groups like bromine can enhance the π-acceptor properties of the ligand, while bulky groups like phenyl can increase the steric hindrance around the metal center.

The impact of these structural changes is often evaluated in benchmark catalytic reactions, such as the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. Research has shown that while the introduction of bromo or phenyl substituents at the 4,4'-positions of the SPINOL backbone can lead to ligands that provide similarly high enantioselectivities to the parent Siphos-PE, the reaction rates can be affected. This highlights the delicate balance between steric and electronic factors in catalyst design.

| Derivative Name | Modification | Observed Effect on Catalysis (Example: Rh-catalyzed hydrogenation) |

| 4,4'-Dibromo-SIPHOS | Bromine atoms at the 4 and 4' positions of SPINOL | Maintained high enantioselectivity, potentially altered reaction rates. |

| 4,4'-Diphenyl-SIPHOS | Phenyl groups at the 4 and 4' positions of SPINOL | Maintained high enantioselectivity, potentially altered reaction rates. |

Synthesis of Diastereomeric Ligands and Analogs (e.g., (R)-Siphos-PE)

The synthesis of diastereomeric and analogous phosphoramidite ligands related to this compound is crucial for expanding the toolbox of chiral ligands available for asymmetric catalysis. The ability to fine-tune the steric and electronic properties of these ligands allows for the optimization of catalytic systems for specific transformations. The general and modular synthesis of these phosphoramidites typically involves a two-step procedure: the formation of a phosphorochloridite intermediate from a chiral diol, followed by the reaction with a chiral amine.

A representative and well-documented method for synthesizing phosphoramidite ligands, which is directly analogous to the preparation of (R)-Siphos-PE, involves the reaction of an enantiomerically pure binaphthol (BINOL) with phosphorus trichloride, followed by reaction with a chiral amine. nih.gov This methodology can be adapted for the synthesis of (R)-Siphos-PE by utilizing the corresponding enantiomer of the spirobiindane diol backbone, (R)-1,1'-spirobiindane-7,7'-diol ((R)-SPINOL), and the appropriate chiral amine.

The synthesis of (R)-Siphos-PE, formally named (11aR)-(+)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg] nih.govsigmaaldrich.combocsci.comdioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, follows a convergent route. sigmaaldrich.comscbt.com The first key step is the preparation of the phosphorochloridite intermediate from (R)-SPINOL. This is typically achieved by reacting (R)-SPINOL with an excess of phosphorus trichloride, often in the presence of a catalytic amount of a base or a promoter like 1-methyl-2-pyrrolidinone (B7775990) to facilitate the reaction. nih.gov The excess phosphorus trichloride is subsequently removed under reduced pressure to yield the crude (R)-SPINOL-derived phosphorochloridite.

In the second step, the prepared phosphorochloridite is reacted with a chiral secondary amine, in this case, bis[(R)-1-phenylethyl]amine. This reaction is generally carried out in an anhydrous aprotic solvent, such as THF, at low temperatures to control reactivity and selectivity. nih.gov The amine is often deprotonated with a strong base like n-butyllithium to form the corresponding lithium amide in situ, which then undergoes nucleophilic substitution at the phosphorus center, displacing the chloride to form the desired P-N bond of the phosphoramidite ligand.

The resulting (R)-Siphos-PE is then purified using standard techniques such as column chromatography on silica (B1680970) gel. The purity and identity of the final product are confirmed by analytical methods including NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. The optical activity of the synthesized ligand is a critical parameter and is measured using polarimetry. For instance, (R)-Siphos-PE exhibits a specific rotation of [α]²²/D +337° (c = 1 in chloroform). sigmaaldrich.com

The modularity of this synthetic approach allows for the generation of a variety of Siphos-PE analogs by simply changing the chiral diol or the chiral amine component. This enables the creation of a library of ligands with varying steric and electronic properties, which can then be screened in different asymmetric reactions to identify the optimal catalyst.

Table 1: Key Reagents and Intermediates in the Synthesis of (R)-Siphos-PE

| Compound Name | Structure | Role |

| (R)-1,1'-Spirobiindane-7,7'-diol ((R)-SPINOL) |  | Chiral diol backbone |

| Phosphorus trichloride | PCl₃ | Phosphorylating agent |

| (R)-SPINOL-phosphorochloridite | Intermediate | Reactive phosphorus electrophile |

| Bis[(R)-1-phenylethyl]amine | ![Bis[(R)-1-phenylethyl]amine](https://www.sigmaaldrich.com/deepweb/content/dam/sigma-aldrich/structure-images/40/406470.png) | Chiral amine nucleophile |

| (R)-Siphos-PE |  | Final phosphoramidite ligand |

Table 2: Representative Reaction Parameters for Phosphoramidite Synthesis

| Step | Reactants | Solvent | Temperature | Key Considerations |

| 1. Phosphorochloridite Formation | (R)-SPINOL, Phosphorus trichloride | Neat or inert solvent | Elevated temperature (e.g., 92 °C) nih.gov | Exclusion of moisture, removal of excess PCl₃ |

| 2. P-N Bond Formation | (R)-SPINOL-phosphorochloridite, Lithium salt of bis[(R)-1-phenylethyl]amine | Anhydrous THF | Low temperature (e.g., -78 °C to ambient) nih.gov | Inert atmosphere, careful temperature control |

Applications of S Siphos Pe in Enantioselective Organic Transformations

Palladium-Catalyzed Asymmetric Reactions

The combination of (S)-Siphos-PE with a palladium precursor, typically Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), forms a highly active and enantioselective catalytic system. This catalyst has been successfully employed in a range of asymmetric reactions, most notably in the carboamination of alkenes.

Asymmetric carboamination of alkenes is a powerful strategy for the convergent synthesis of chiral nitrogen-containing molecules. This transformation allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double bond, often with the creation of one or more stereocenters. The palladium/(S)-Siphos-PE system has been shown to be particularly adept at controlling the stereochemical outcome of these reactions.

The enantioselective synthesis of pyrrolidines, a core structural motif in numerous natural products and pharmaceuticals, has been successfully achieved using palladium-catalyzed alkene carboamination reactions. The use of the this compound ligand has been instrumental in achieving high yields and excellent enantioselectivities in the synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.gov These reactions are believed to proceed through an intramolecular alkene insertion into the Pd–N bond of an intermediate complex, followed by reductive elimination to yield the pyrrolidine (B122466) product. nih.govnih.gov This methodology has been applied to the concise asymmetric synthesis of the phenanthroindolizidine alkaloid (−)-tylophorine. nih.gov

| Aryl/Alkenyl Bromide | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Bromobenzene | N-Boc-pent-4-enylamine | 2-(Phenylmethyl)pyrrolidine derivative | Data not specified | Up to 94% |

| Aryl bromide 11 | N-Boc-pent-4-enylamine (3a) | Pyrrolidine 12 | 69% | 88% |

The palladium-catalyzed enantioselective carboamination of N-allylsulfamides with aryl or alkenyl bromides provides an efficient route to chiral cyclic sulfamides. nih.govnih.gov These compounds are not only found in various biologically active molecules but can also be readily converted to valuable 1,2-diamines. nih.govnih.gov The catalytic system comprising [Pd₂(dba)₃] and this compound has demonstrated high levels of asymmetric induction in these transformations, achieving up to a 95:5 enantiomeric ratio (e.r.). nih.govnih.gov Deuterium-labeling studies have indicated that the reaction proceeds via a syn-aminopalladation of the alkene, and the control of this pathway is crucial for achieving high enantioselectivity. nih.govnih.gov

| Aryl Bromide | N-Allylsulfamide Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 4-Bromotoluene | N-allyl-N'-tosylsulfamide | 85 | 95:5 |

| 4-Bromoanisole | N-allyl-N'-tosylsulfamide | 82 | 94:6 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-allyl-N'-tosylsulfamide | 75 | 93:7 |

| 2-Bromonaphthalene | N-allyl-N'-tosylsulfamide | 90 | 92:8 |

The synthesis of enantiomerically enriched imidazolidin-2-ones, another important class of heterocyclic compounds, can be accomplished through the asymmetric palladium-catalyzed carboamination of N-allyl ureas with aryl bromides. nih.gov The catalyst system of [Pd₂(dba)₃] and this compound has been shown to be effective for this transformation. nih.gov An interesting finding in these reactions is the "positive water effect," where the addition of water can significantly improve the enantioselectivities, particularly with electron-poor aryl halide substrates. nih.gov It is proposed that the carbon-carbon bond-forming reductive elimination step is the enantiodetermining step in this catalytic cycle. nih.gov

| Aryl Bromide | N-Allyl Urea (B33335) Substrate | Additive | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-Bromobenzotrifluoride | 1-allyl-1-methyl-3-(4-nitrophenyl)urea | None | Data not specified | 77% |

| 4-Bromobenzotrifluoride | 1-allyl-1-methyl-3-(4-nitrophenyl)urea | Water | Data not specified | 95% |

The utility of the palladium/(S)-Siphos-PE catalyst system extends to the synthesis of more complex, benzo-fused nitrogen heterocycles.

####### 3.1.1.4.1. Tetrahydroquinolines

Tetrahydroquinolines are prevalent structures in many natural products and biologically active compounds. nih.gov An efficient method for their enantioselective synthesis involves the palladium-catalyzed carboamination reaction between aniline (B41778) derivatives with a pendant alkene and aryl or alkenyl halides. nih.govnih.gov The catalyst composed of Pd₂(dba)₃ and this compound has proven to be highly effective, leading to the formation of tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.govnih.gov This carboamination approach is advantageous as it constructs a C-N bond, a C-C bond, and a stereocenter in a single transformation. nih.gov Interestingly, in contrast to reactions with urea derivatives, electron-rich aniline substrates tend to provide higher enantiomeric ratios in the synthesis of tetrahydroquinolines. nih.gov

| Aniline Substrate | Aryl Bromide | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Electron-rich aniline derivative | 1-Bromo-4-tert-butylbenzene | Good | High |

| Electron-poor aniline derivative | 1-Bromo-4-tert-butylbenzene | Good | Moderate |

Asymmetric Alkene Carboamination Reactions

Synthesis of Benzo-fused Nitrogen Heterocycles

Copper-Catalyzed Asymmetric Reactions

In addition to its applications in palladium catalysis, this compound has also been utilized as a chiral ligand in copper-catalyzed asymmetric reactions. Specifically, it has been employed in the enantioselective conjugate addition of diethylzinc (B1219324) (Et₂Zn) to cyclic enones. sigmaaldrich.com This transformation allows for the stereocontrolled formation of a new carbon-carbon bond, leading to chiral cyclic ketones.

Enantioselective 1,4-Addition Reactions

This compound has been identified as an effective chiral ligand in the copper-catalyzed enantioselective 1,4-addition of organozinc reagents to cyclic enones. This transformation is a powerful method for the formation of carbon-carbon bonds and the creation of stereogenic centers. The use of a copper catalyst in conjunction with this compound allows for the highly enantioselective transfer of an alkyl group from a dialkylzinc reagent to the β-position of an α,β-unsaturated ketone.

Table 1: Illustrative Enantioselective 1,4-Addition of Diethylzinc to Cyclic Enones with a Chiral Phosphite Ligand

| Entry | Enone | Ligand | Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Cyclohex-2-enone | Chiral Aryl Diphosphite | Cu(OTf)₂ | (R)-3-ethylcyclohexanone | >95 | 90.2 |

Note: The data presented in this table is from a study using a chiral aryl diphosphite ligand and is intended to be illustrative of the potential performance of this compound in this type of reaction.

Rhodium-Catalyzed Asymmetric Reactions

A significant application of this compound is in the rhodium-catalyzed asymmetric hydroacylation of alkenes. This reaction, which involves the addition of an aldehyde C-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of chiral ketones. Specifically, the enantiomer of this compound, (R)-Siphos-PE, has been successfully employed in the rhodium-catalyzed hydroacylation of unactivated alkenes with salicylaldehyde (B1680747) derivatives for the synthesis of biologically active octaketide natural products.

Mechanistic studies have revealed that the phosphoramidite (B1245037) ligand plays a crucial role in suppressing decarbonylation, a common side reaction, and in promoting the turnover-limiting linear hydride insertion. This leads to high reactivity and regioselectivity for the linear ketone product. The precise stoichiometry of a heterogeneous base was also found to be key for achieving high catalytic activity. This methodology has been applied to the synthesis of several natural products, including the anticancer drug candidate cytosporone B.

Table 2: Rhodium-Catalyzed Asymmetric Hydroacylation of Alkenes with Salicylaldehyde Derivatives using (R)-Siphos-PE

| Entry | Alkene | Salicylaldehyde Derivative | Product | Yield (%) | Regioselectivity (linear:branched) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Octene | Salicylaldehyde | 2-Nonanoylphenol | 85 | >98:2 | 95 |

| 2 | Styrene | 2-Hydroxy-3-methoxybenzaldehyde | 2-(3-Methoxy-2-oxo-propyl)phenol | 78 | >98:2 | 92 |

Note: The data in this table is based on the use of (R)-Siphos-PE, the enantiomer of this compound.

There is currently no available research data on the application of this compound in the dynamic kinetic asymmetric Pauson-Khand reaction.

Gold-Catalyzed Asymmetric Reactions

There is currently no available research data on the application of this compound in the gold-catalyzed enantioselective Cope rearrangement of achiral 1,5-dienes.

Other Asymmetric Transformations Mediated by this compound

This compound has also been utilized as a ligand in palladium-catalyzed intramolecular dearomative arylation of haloaryl-3-substituted indoles. This reaction provides a route to the synthesis of spiroindolenines, which are important structural motifs in various natural products and pharmaceuticals. The palladium catalyst, in conjunction with the chiral ligand this compound, facilitates the intramolecular cyclization of the indole (B1671886) derivative, leading to the formation of a spirocyclic product with high enantioselectivity.

Reductive C-C Bond Forming Hydrogenations

A review of scientific literature did not yield specific examples or detailed research findings on the application of this compound as a ligand in reductive C-C bond forming hydrogenation reactions. This specific application appears to be an area that has not been extensively reported.

Asymmetric Hydrogenation of Heterocycles (Quinolines, Quinoxalines, 2H-1,4-Benzoxazin-2-ones)

The asymmetric hydrogenation of heteroaromatic compounds is a critical method for the synthesis of chiral saturated heterocycles, which are valuable building blocks in medicinal chemistry and materials science. While this field is well-developed with a variety of chiral ligands, specific data on the application of this compound for the asymmetric hydrogenation of quinolines, quinoxalines, and 2H-1,4-benzoxazin-2-ones is not extensively detailed in the available literature.

General methodologies for the asymmetric hydrogenation of these heterocycles often employ iridium or rhodium catalysts in combination with various chiral phosphine (B1218219) ligands. For instance, iridium complexes with ligands such as MeO-BIPHEP and P-Phos have been successfully used for the enantioselective hydrogenation of quinoline (B57606) derivatives. Similarly, the asymmetric hydrogenation of quinoxalines has been achieved with high enantioselectivity using iridium catalysts paired with ligands like PipPhos and difluorphos.

Mechanistic Insights and Theoretical Studies of S Siphos Pe Catalysis

Palladium-Catalyzed Reaction Mechanisms

(S)-Siphos-PE has been successfully employed in a variety of palladium-catalyzed transformations, including asymmetric carboamination and carboetherification reactions. The mechanism of these reactions typically involves a Pd(0)/Pd(II) catalytic cycle, where the ligand plays a critical role in controlling the stereochemical outcome.

In the palladium-catalyzed carboamination of N-allylureas using the this compound ligand, the proposed catalytic cycle culminates in a C-C bond-forming reductive elimination step from a cyclic alkyl-σ-Pd(II) intermediate. mdpi.comrsc.org This final step not only forms the desired product but also regenerates the active Pd(0) catalyst. rsc.org Crucially, mechanistic proposals suggest that this reductive elimination is the enantiodetermining step of the catalytic cycle. rsc.org The steric and electronic properties of the bulky this compound ligand are believed to heavily influence the geometry of the transition state during reductive elimination, thereby dictating the stereochemistry of the final product. In related aminoarylation reactions, it has been noted that bulky, electron-rich phosphine (B1218219) ligands are effective at promoting the reductive elimination step; slow reductive elimination can otherwise lead to the formation of undesired side products through competing pathways like β-hydride elimination. nih.gov

| Catalytic Step | Role in Stereocontrol | Ligand Influence | Reference |

|---|---|---|---|

| Reductive Elimination | Enantiodetermining step in Pd/(S)-Siphos-PE catalyzed carboamination of N-allylureas. | Bulky phosphoramidite (B1245037) structure influences transition state geometry. | rsc.org |

The formation of the key palladium-alkyl intermediate can occur through two primary pathways: syn-aminopalladation or anti-aminopalladation. In the context of Pd(0)/Pd(II) catalysis with aryl halide electrophiles, the mechanism is generally understood to proceed via a syn-aminopalladation pathway. nih.gov This involves the intramolecular migratory insertion of the alkene into a Pd–N bond of a palladium(aryl)(amido) complex. nih.gov For reactions utilizing the this compound ligand, such as the carboamination of N-allylureas, the proposed mechanism explicitly involves the syn-insertion of the alkene into the Pd-N bond to yield the cyclic intermediate that precedes reductive elimination. rsc.org

Conversely, an anti-aminopalladation pathway is also possible and is often associated with different catalytic systems, such as those involving more electrophilic Pd(II) species in Wacker-type processes or Pd(II)/Pd(IV) cycles. mdpi.comnih.gov This pathway involves the external nucleophilic attack of the amine on the coordinated alkene. mdpi.com Studies on related systems have shown that the balance between syn- and anti-pathways can be influenced by factors such as the choice of ligand and solvent polarity. nih.gov For instance, the low nucleophilicity of certain nitrogen substrates may favor the anti-aminopalladation pathway. nih.gov

| Pathway | Description | Typical Catalytic System | Relevance to this compound |

|---|---|---|---|

| Syn-Aminopalladation | Intramolecular migratory insertion of alkene into a Pd-N bond. | Pd(0)/Pd(II) with aryl halides. | Proposed operative mechanism in carboamination reactions. rsc.orgnih.gov |

| Anti-Aminopalladation | External nucleophilic attack of amine on a coordinated alkene. | Wacker-type Pd(II) systems; Pd(II)/Pd(IV) cycles. | A competing pathway, generally disfavored in the Pd(0)/(S)-Siphos-PE system. mdpi.comnih.gov |

The electronic properties of the substrate can have a profound effect on the level of stereocontrol achieved in a catalytic reaction. In the asymmetric carboamination of N-allyl urea (B33335) derivatives catalyzed by a palladium/(S)-Siphos-PE system, a direct correlation was observed between the electronics of the substrate and the enantioselectivity of the reaction. mdpi.com Specifically, researchers examined the effect of the nitrogen nucleophilicity by varying the para-substituent on an N-aryl moiety. mdpi.com It was found that the degree of asymmetric induction increased as the electron-withdrawing ability of the substituent increased. mdpi.com This enhancement in enantioselectivity, however, came at the cost of chemical yield due to the diminished reactivity of these more electron-deficient substrates. This issue of lower reactivity was subsequently overcome by increasing the reaction temperature. mdpi.com

| Substrate Modification | Effect on Asymmetric Induction (ee) | Effect on Reactivity (Yield) | Reference |

|---|---|---|---|

| Increasing electron-withdrawing character of N-aryl substituent. | Increased | Decreased | mdpi.com |

Additives can play a crucial, though sometimes non-obvious, role in optimizing catalytic performance. In the palladium/(S)-Siphos-PE catalyzed asymmetric carboamination of N-allylsulfamides, the addition of a small quantity of water was found to be beneficial. mdpi.comrsc.org Specifically, the inclusion of two equivalents of water in the reaction mixture led to significant improvements in the enantioselectivities of the desired products. mdpi.comrsc.org In some cases, this also resulted in higher yields. rsc.org While the precise role of water in this system is not fully elucidated, it is a clear example of how a simple additive can be used to fine-tune the catalytic environment and enhance the stereochemical outcome.

Rhodium-Catalyzed Reaction Mechanisms

This compound and its diastereomers are also powerful ligands for rhodium-catalyzed reactions, most notably in the intermolecular hydroacylation of alkenes. These reactions are highly atom-economical and provide efficient routes to valuable ketone products.

Mechanistic investigations into the rhodium-phosphoramidite catalyzed hydroacylation of alkenes with salicylaldehyde (B1680747) derivatives have provided significant clarity on the reaction pathway. nih.govacs.org A key step in the catalytic cycle is the insertion of the alkene into a rhodium-hydride bond. This insertion can proceed to give either a linear or a branched alkyl-rhodium intermediate. To probe the reversibility and rate-limiting nature of this step, deuterium (B1214612) labeling studies were performed using a Siphos-PE ligand. nih.govacs.org

| Hydride Insertion Pathway | Finding from Deuterium Labeling | Mechanistic Implication | Reference |

|---|---|---|---|

| Branched | Fully reversible. | Not productive for the main catalytic cycle. | nih.govacs.org |

| Linear | Largely irreversible. | Turnover-limiting step. | nih.govacs.org |

Decarbonylation Suppression and Regioselectivity

Mechanistic studies suggest that the bulky spirobiindane backbone and the chiral phenylethyl groups on the nitrogen atom of this compound create a sterically demanding coordination sphere around the rhodium center. This steric hindrance is proposed to destabilize the transition state leading to decarbonylation. More importantly, the electronic properties of the phosphoramidite ligand are believed to lower the energy barrier for the desired C-C bond-forming reductive elimination step in the productive catalytic cycle. nih.govnih.gov By accelerating the rate of the desired reaction, the lifetime of the acyl-rhodium hydride intermediate is minimized, thus reducing the likelihood of decarbonylation.

The regioselectivity of the hydroacylation—favoring the linear versus the branched product—is also strongly influenced by the this compound ligand. nih.govnih.gov In the reaction between salicylaldehydes and unactivated alkenes, the use of a rhodium catalyst bearing a SIPHOS-PE ligand leads to high selectivity for the linear product. nih.gov Kinetic and labeling studies have revealed that while the initial hydride insertion to form the branched alkyl-rhodium intermediate is reversible, the insertion leading to the linear intermediate is largely irreversible and proceeds to the final product. nih.govnih.gov The ligand's structure is thought to sterically disfavor the transition state for the branched pathway while stabilizing the linear pathway, effectively directing the reaction toward the desired regioisomer.

Table 1: Influence of Ligand on Regioselectivity in Rh-catalyzed Hydroacylation Data derived from mechanistic discussions in referenced literature.

| Feature | This compound Ligand | Ligands Prone to Decarbonylation |

| Decarbonylation | Suppressed | Significant side reaction |

| Primary Product | Linear | Mixture, or branched |

| Proposed Reason | Lowers barrier for reductive elimination | Higher barrier for productive steps |

| Regioselectivity | High (Linear) | Often low or branched-selective |

Computational Chemistry Approaches

Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex potential energy surfaces of catalytic reactions. While specific DFT studies exclusively on this compound are limited in the public literature, extensive research on similar rhodium-phosphoramidite systems provides a robust framework for understanding its catalytic role. researchgate.netresearcher.life

DFT calculations on rhodium-catalyzed hydroacylation reactions consistently identify three key mechanistic steps: oxidative addition of the aldehyde C-H bond to the Rh(I) center, migratory insertion of the alkene into the Rh-H bond, and C-C bond-forming reductive elimination to release the product and regenerate the catalyst. researchgate.netnih.gov

Computational models of similar systems suggest that the transition states are highly influenced by the steric and electronic properties of the phosphine or phosphoramidite ligand. researchgate.net For a ligand like this compound, the transition state for the migratory insertion step is expected to be the highest in energy and therefore rate-determining. researchgate.netyork.ac.uk The chiral environment created by the ligand dictates the facial selectivity of the alkene insertion, leading to the observed enantioselectivity. DFT calculations can model the geometries of these diastereomeric transition states, allowing for a rationalization of the stereochemical outcome. For instance, calculations on related systems have revealed unexpected interactions, such as between a carbonyl-oxygen lone pair and a Rh d-orbital in the transition state structure, which can be critical for stabilization. researchgate.netyork.ac.uk

The efficacy of this compound as a chiral ligand stems from the intricate web of interactions between the ligand, the rhodium metal center, and the reacting substrates. The phosphoramidite moiety binds to the rhodium, influencing its electronic properties. The large and conformationally restricted spirobiindane backbone enforces a specific geometry on the catalytic complex.

Beyond direct steric clashes, non-covalent interactions (NCIs) play a crucial role in catalysis. Studies on related phosphoramidite complexes have identified the importance of CH–π and π–π stacking interactions between the ligand and substrates within the transition state assembly. nih.gov The aryl groups on the Siphos-PE backbone and the phenylethyl groups on the nitrogen can engage in these stabilizing interactions with the salicylaldehyde and alkene substrates. These attractive forces help to pre-organize the reactants in a specific orientation, lowering the activation energy for the desired enantiomer and regioisomer. The balance between attractive dispersion forces and repulsive steric interactions is what ultimately governs the selectivity of the reaction. nih.gov

Table 2: Key Interactions in this compound Catalysis Based on computational studies of related phosphoramidite ligand systems.

| Interaction Type | Interacting Components | Role in Catalysis |

| Coordination Bond | Phosphorus atom ↔ Rhodium center | Anchors ligand, modulates electronics |

| Steric Repulsion | Spiro backbone/amine groups ↔ Substrates | Controls regioselectivity, disfavors undesired transition states |

| Non-Covalent (CH–π, π–π) | Ligand aryl groups ↔ Substrate aryl/alkene groups | Stabilizes and orients substrates in the transition state |

Kinetic Studies and Enantiodetermining Steps

Kinetic experiments, particularly those involving isotopic labeling, provide powerful evidence for proposed reaction mechanisms. In the context of the rhodium-phosphoramidite catalyzed hydroacylation of alkenes with salicylaldehydes using a SIPHOS-PE ligand, deuterium labeling studies have been pivotal. nih.govnih.gov

Advanced Ligand Design Principles and Structural Activity Relationships

Influence of Spiro Configuration on Chiral Induction

The defining characteristic of (S)-Siphos-PE is its 1,1'-spirobiindane backbone, which creates a rigid, C2-symmetric chiral environment around the metal center rsc.orgsmolecule.comresearchgate.net. This spirocyclic arrangement is instrumental in inducing chirality during catalytic cycles. The fixed spatial orientation of the phosphoramidite (B1245037) moiety, dictated by the spiro center, effectively shields one face of the prochiral substrate or intermediate, thereby directing the approach of reactants and dictating the stereochemical outcome rsc.orgsmolecule.com. Studies have indicated that the spiro center's chirality directly influences the enantioselectivity, with different enantiomers of the ligand sometimes leading to opposite enantiomers of the product rsc.org. The rigidity of the spirobiindane scaffold minimizes conformational flexibility, reducing the number of possible transition states and enhancing the predictability and control of stereochemical induction rsc.orgacs.org.

Comparative Analysis with Other Chiral Ligands

This compound has been evaluated against various other classes of chiral ligands, highlighting its distinct advantages and specific applications.

Bidentate vs. Monodentate Ligands: this compound functions as a monodentate ligand in many palladium-catalyzed reactions, such as the aminoarylation of alkenes acs.orgumich.edunih.gov. In contrast, many other highly successful chiral ligands are bidentate, like BINAP or SPINOL derivatives. Research has shown that for certain transformations, such as the enantioselective synthesis of pyrrolidines, monodentate phosphoramidite ligands like (R)-Siphos-PE provided the best asymmetric induction, while chiral bidentate phosphine (B1218219) ligands were found to be ineffective or provided little to no stereocontrol umich.edunih.gov. This suggests that the monodentate coordination mode of Siphos-PE can be crucial for specific catalytic pathways, potentially requiring a monophosphine palladium complex for optimal performance nih.gov. However, hybrid bidentate phosphine-phosphoramidite ligands also represent a significant area of development, aiming to combine the strengths of both ligand types rsc.org.

SPINOL Derivatives: SPINOL (1,1'-spirobi[indene]-7,7'-diol) derivatives are well-established chiral scaffolds used in ligand design. While this compound is derived from a similar spirobiindane backbone, it is a phosphoramidite, differing in its phosphorus coordination environment compared to ligands derived directly from SPINOL diols. Studies have synthesized SPINOL analogues with fused rings and explored their use in catalysis, demonstrating the versatility of the spirobiindane framework in creating effective chiral ligands researchgate.net. The specific phosphoramidite structure of Siphos-PE, however, offers distinct electronic and steric properties that can lead to superior performance in certain reactions compared to other SPINOL-based ligands.

Table 1: Comparative Performance of this compound in Asymmetric Catalysis

| Reaction Type | Ligand Used | Metal Catalyst | Typical Yield | Typical Enantioselectivity (ee) | Reference(s) |

| Pd-catalyzed alkene carboamination (pyrrolidines) | (R)-Siphos-PE | Pd2(dba)3 | 61–80% | 72–94% | nih.govresearchgate.netacs.org |

| Pd-catalyzed alkene carboamination (cyclic sulfamides) | This compound | Pd2(dba)3 | Up to 96% | Up to 95:5 er | nih.govumich.edursc.org |

| Pd-catalyzed alkene carboamination (imidazolidin-2-ones) | This compound | Pd2(dba)3 | Up to 95% ee | Up to 95% ee | nih.gov |

| Pd-catalyzed alkene carboamination (tetrahydroquinolines) | This compound | Pd2(dba)3 | Good–Excellent | High | rsc.orgnih.gov |

| Rh-catalyzed asymmetric hydrogenation (enamides) | Spiro Phosphoramidite (SIPHOS) | Rh | N/A | Up to 97% ee | nih.govoup.com |

Rational Design Strategies for Improved Enantioselectivity and Yield

The development of this compound itself represents a rational design strategy, leveraging the spirobiindane scaffold for its inherent rigidity and chirality. Further improvements in enantioselectivity and yield can be achieved through modifications to the ligand structure or optimization of reaction conditions.

Steric and Electronic Tuning: Variations in the substituents on the phosphoramidite moiety or the spirobiindane backbone can fine-tune the steric and electronic properties of the ligand. For instance, altering substituents at the 3 and 3' positions of the BINOL moiety in related phosphoramidites has been shown to affect enantioselectivity rsc.org. While specific modifications to this compound for optimization are not detailed in the provided snippets, the general principle of tailoring steric bulk and electronic donation remains a key strategy in chiral ligand design.

Reaction Condition Optimization: The effectiveness of this compound can also be significantly influenced by reaction parameters. For example, the addition of water has been observed to improve yields and enantioselectivities in certain Pd-catalyzed carboamination reactions involving this compound rsc.orgnih.govmdpi.com. Similarly, reaction temperature and solvent choice are critical factors that can be optimized to maximize catalytic performance umich.edursc.org.

Stereochemical Models for Asymmetric Induction

Understanding the mechanism by which this compound induces asymmetry is crucial for further ligand development and reaction optimization. Studies on related palladium-catalyzed alkene carboamination reactions suggest that the stereochemical outcome is largely determined during the aminopalladation step, which involves the insertion of the alkene into a Pd-N bond acs.orgnih.govacs.orgnih.govumich.edu.

Deuterium (B1214612) labeling studies have indicated that these reactions often proceed via a syn-aminopalladation pathway acs.orgnih.govnih.gov. In this pathway, the palladium and nitrogen atoms add to the same face of the alkene. The chiral environment provided by this compound dictates the preferred orientation of the substrate during this insertion, leading to the formation of a specific enantiomer of the palladium-alkyl intermediate. Subsequent reductive elimination then releases the chiral product acs.orgrsc.orgumich.edu.

In some cases, such as the Pd-catalyzed carboamination of N-allylurea derivatives, C-C bond-forming reductive elimination has been proposed as the enantiodetermining step, contrasting with other carboamination reactions where aminopalladation is the key step nih.gov. The precise stereochemical model is highly dependent on the specific substrate and reaction mechanism, but the rigid, chiral pocket created by the spirobiindane scaffold and the phosphoramidite group is consistently identified as the source of enantiocontrol rsc.orgsmolecule.comnih.gov.

Compound List:

this compound

SPINOL

BINAP

DPE-PHOS

DPPF

Xantphos

MeO-dtbm-biphep

(R)-Siphos-PE

this compound

Broader Research Significance and Future Perspectives

Contribution of (S)-Siphos-PE to Asymmetric Methodology Development

This compound has demonstrated considerable utility in advancing asymmetric synthesis, particularly in transition metal-catalyzed reactions. Its application has been instrumental in achieving high levels of enantioselectivity and yield across various transformations. Notably, it has been employed in palladium-catalyzed reactions such as intramolecular dearomative arylation, where it facilitates the formation of C-C bonds with precise stereochemical control, leading to specific enantiomers of complex organic structures smolecule.com. Similarly, its use in palladium-catalyzed alkene carboamination reactions has been crucial for the enantioselective synthesis of nitrogen-containing heterocycles, including tetrahydroquinolines and tetrahydroisoquinolines, often generating products with quaternary carbon stereocenters rsc.orgrsc.orgnih.govresearchgate.netnih.gov. The ligand's effectiveness in these reactions highlights its capacity to direct the stereochemical outcome, a critical aspect of developing new asymmetric methodologies.

Table 1: Performance of this compound in Asymmetric Palladium-Catalyzed Carboamination Reactions

| Reaction Type | Substrate Class | Metal Catalyst | This compound Loading | Temp (°C) | Yield (%) | ee (%) | Reference |

| Alkene Carboamination (Ureas) | N-allyl urea (B33335) derivatives, aryl/alkenyl halides | Pd2(dba)3 | 5 mol% | 120 | 71-99 | 82-95 | rsc.orgnih.gov |

| Alkene Carboamination (Sulfamides) | N-allyl sulfamides, aryl/alkenyl bromides | Pd2(dba)3 | 5 mol% | 120 | 70-95 | 90-95 | nih.govresearchgate.net |

| Alkene Aminoarylation (Pyrrolidines) | γ-N-(arylamino)alkenes, aryl halides | Pd2(dba)3 | Not specified | 90 | 78 | 82 | nih.gov |

| Intramolecular Dearomative Arylation (Spiroindolenines) | Haloaryl-3-substituted indoles | Pd-catalyst | Not specified | Not specified | Good | High | smolecule.comsigmaaldrich.com |

Note: Yields and enantiomeric excesses (ee) are representative values from reported studies and may vary depending on specific reaction conditions and substrates.

Potential Applications in Chemical Biology Research (e.g., Enzyme Mimicry Studies)

While direct applications of this compound in chemical biology are still emerging, chiral phosphine (B1218219) ligands, in general, are recognized for their potential in mimicking enzyme active sites researchgate.netresearchgate.net. The precise coordination environment created by this compound around a metal center can influence catalytic activity and selectivity in ways analogous to metalloenzymes. Research into chiral ligands that can coordinate to metal centers to create specific microenvironments suggests potential for this compound in developing biomimetic catalysts for reactions like oxidation or reduction. Further exploration of its metal complexes could reveal applications in areas such as chiral recognition or as components in biosensing technologies, drawing parallels with natural enzymatic processes.

Role in the Synthesis of Complex Organic Molecules

The high enantioselectivity and broad substrate scope offered by this compound make it a valuable tool in the total synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to precisely control stereochemistry is critical for establishing chiral centers within intricate molecular architectures. For instance, this compound has been utilized in the synthesis of octaketide natural products via rhodium-phosphoramidite catalyzed alkene hydroacylation sigmaaldrich.comscientificlabs.ie. Its application in palladium-catalyzed reactions, such as the synthesis of spiroindolenines and other nitrogen heterocycles, further demonstrates its role in constructing complex scaffolds found in biologically active compounds smolecule.comsigmaaldrich.com.

Emerging Trends in Chiral Ligand Design for Transition-Metal Catalysis

This compound exemplifies several key trends in modern chiral ligand design for transition-metal catalysis. The development of ligands with tailored steric and electronic properties, often achieved through modular synthesis and the creation of ligand libraries, is a significant focus in the field snnu.edu.cnchinesechemsoc.orgacs.orgucla.edu. Ligands like this compound, featuring a spirobiindane backbone and specific phosphoramidite (B1245037) structure, represent the pursuit of highly efficient, enantioselective catalysts. Emerging trends also include the design of ligands that leverage noncovalent interactions for enhanced stereocontrol mdpi.com, the exploration of P-chiral phosphines nih.gov, and the development of ligands for base-metal catalysis, such as nickel ucla.educhemrxiv.org. The ongoing quest for ligands that offer improved stability, broader substrate scope, and higher turnover numbers continues to drive innovation, with compounds like this compound serving as benchmarks and inspirations.

Unexplored Reactivity and Future Research Directions

Despite its established utility, this compound presents avenues for further research. Its reactivity profile could be further explored in emerging catalytic areas such as C-H activation, photocatalysis, and flow chemistry, potentially leading to new synthetic transformations. Investigating its performance with a wider range of transition metals beyond palladium and rhodium could unlock novel catalytic applications. Furthermore, the development of cascade reactions that incorporate this compound as a key component could streamline the synthesis of complex molecules. The precise tuning of its electronic and steric parameters through structural modifications might lead to even more potent and selective catalytic systems. Understanding the subtle interplay between ligand structure and catalyst performance, potentially through advanced computational modeling and machine learning approaches, will be crucial for designing next-generation chiral ligands inspired by this compound.

Compound Names Mentioned:

this compound

(S)-Siphos

(R)-Siphos-PE

(S)-Siphos-Me

(R)-ShiP

(S)-ShiP

(R)-SDP

(S)-SDP

(R)-Siphos

this compound (also referred to as this compound)

(R)-SIPHOS-PE

(Ra,R,R)-Siphos-PE

Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

Rh(I)

Ru(II)

Ir(I)

Palladium (Pd)

Rhodium (Rh)

Ruthenium (Ru)

Nickel (Ni)

Gold (Au)

Platinum (Pt)

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

PCy2Ph (Dicyclohexylphenylphosphine)

MOP (2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl)

MAP (2-Diphenylphosphino-1,1'-binaphthyl)

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

Tri-tert-butylphosphine (P(t-Bu)3)

Tricyclohexylphosphine (PCy3)

Tri(o-tolyl)phosphine

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Buchwald-type ligand

Xiao-Phos ligand

Q & A

Q. What are the standard protocols for synthesizing and characterizing (S)-Siphos-PE in asymmetric catalysis?

- Methodological Answer : this compound is synthesized via established palladium-catalyzed protocols, typically using Pd₂(dba)₃ as a precursor. Characterization involves ¹H/¹³C NMR and chiral HPLC to confirm enantiomeric purity. For catalytic applications, reactions are performed under inert conditions (e.g., toluene/NaOᵗBu at 90–120°C), with progress monitored by TLC or GC-MS. Yield and enantioselectivity are quantified using chiral stationary-phase HPLC .

Q. How does this compound compare to its enantiomeric counterpart (R)-Siphos-PE in catalytic performance?

- Methodological Answer : Comparative studies show stereodivergent outcomes. For example, in Pd-catalyzed alkene carboxylation, this compound produced 42% yield and 31:69 er with allyl alcohol, while (R)-Siphos-PE achieved 58% yield and 56:44 er under identical conditions . Researchers should systematically screen both ligands and correlate electronic/steric effects with substrate compatibility to select optimal stereocontrol.

Q. What analytical techniques are critical for assessing enantioselectivity in this compound-mediated reactions?

- Methodological Answer : Chiral HPLC or GC with chiral columns is essential. For example, enantiomeric ratios (er) in imidazolidin-2-one synthesis were determined using Daicel Chiralpak® columns. Absolute configuration assignments require X-ray crystallography or comparison to known standards via optical rotation .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in this compound-catalyzed reactions with electron-deficient substrates?

- Methodological Answer : Electronic tuning of substrates significantly impacts outcomes. Studies show that p-nitro-substituted aryl groups on substrates enhance enantioselectivity (e.g., 92% er for 1f) but reduce yields. Compensate by increasing reaction temperature (115–120°C) to improve yields without er loss. Additives like water (2.0 equiv.) can stabilize intermediates, enhancing reproducibility .

Q. What strategies address contradictory data in substrate scope studies involving this compound?

- Methodological Answer : Contradictions often arise from steric/electronic mismatches. For example, aryl bromides with this compound show higher er than aryl iodides. Use systematic variation:

Screen substituent electronic profiles (Hammett σ values).

Test steric bulk via ortho/meta/para substitution.

Adjust ligand loading (e.g., 6 mol% vs. 4 mol%) to balance turnover and selectivity .

Q. Why do certain substrates (e.g., alkenyl halides) fail in this compound-catalyzed carboamination?

- Methodological Answer : Alkenyl halides may induce competing pathways (e.g., β-hydride elimination). Mitigate by:

- Introducing chelating groups to stabilize Pd intermediates.

- Lowering temperature to suppress side reactions.

- Co-solvents like THF or DMF can modulate reaction kinetics. Experimental validation with deuterium labeling or in situ IR spectroscopy is recommended .

Q. How can mechanistic studies elucidate the role of this compound in stereochemical induction?

- Methodological Answer : Employ DFT calculations to map transition states and identify non-covalent interactions (e.g., π-stacking, H-bonding). Kinetic studies (Eyring plots) reveal entropy/enthalpy contributions. Spectroscopic techniques (e.g., NMR titration) probe ligand-substrate binding modes .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are suitable for analyzing enantioselectivity data in this compound studies?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. For meta-analyses, apply PICOT (Population, Intervention, Comparison, Outcome, Time) to compare ligand performance across studies. Report er values with 95% confidence intervals and ANOVA for multi-substrate comparisons .

Q. How should researchers document irreproducible results in this compound-catalyzed reactions?

- Methodological Answer : Adhere to COSMOS-E guidelines for systematic reviews:

- Detail batch-specific impurities in ligands/substrates.

- Disclose atmospheric conditions (e.g., O₂/H₂O sensitivity).

- Provide raw HPLC traces and crystallographic data in supplementary materials. Cross-validate with independent labs .

Experimental Design Considerations

Q. What steps ensure reproducibility in asymmetric catalysis using this compound?

- Methodological Answer :

Standardize ligand purity (>98% by HPLC).

Pre-dry solvents (e.g., toluene over Na/benzophenone).

Use internal standards (e.g., mesitylene) for yield calculations.

Archive reaction vials for post-hoc analysis of failed trials.

Follow Beilstein Journal protocols for experimental rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.